molecular formula C11H19NO4 B1426704 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate CAS No. 24249-95-4

3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate

Cat. No.: B1426704
CAS No.: 24249-95-4
M. Wt: 229.27 g/mol
InChI Key: CSWRCKVZMMKVDC-UHFFFAOYSA-N
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Description

3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is commonly used in high polymer reactions , suggesting that its targets could be various types of polymers.

Mode of Action

It is known to be a cationic polymer solvent , which suggests that it may interact with its targets by dissolving or dispersing them, thereby facilitating polymer reactions.

Biochemical Pathways

Given its role in polymer reactions

Result of Action

Given its use in polymer reactions , it likely facilitates the formation or modification of polymers, which could have various downstream effects depending on the specific context.

Action Environment

The action, efficacy, and stability of MFCD28386109 can be influenced by various environmental factors. For instance, it is sensitive to light, moisture, and heat , suggesting that these factors should be carefully controlled when using this compound. Furthermore, its action may also be affected by the specific conditions of the polymer reactions in which it is used .

Properties

IUPAC Name

3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-9(2)11(15)16-8-7-12(3,4)6-5-10(13)14/h1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWRCKVZMMKVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26338-17-0
Record name Poly(carboxybetaine methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26338-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201299321
Record name Poly(carboxybetaine methacrylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26338-17-0
Record name Poly(carboxybetaine methacrylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions "enzyme-responsive zwitterionic nanoparticles." What role does 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate play in this context?

A1: While the provided abstract doesn't explicitly detail the role of this compound, we can infer its importance based on its chemical structure and the research context. this compound, a zwitterionic monomer, is likely a key building block in synthesizing the enzyme-responsive nanoparticles. [] Its zwitterionic nature, possessing both positive and negative charges, could contribute to the nanoparticle's stability in solution and potentially influence its interaction with biological components like enzymes. Further investigation into the full research paper is needed to confirm its precise role in nanoparticle synthesis and its contribution to enzyme-responsiveness for targeted drug delivery.

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